molecular formula C13H19N3O B15090459 Benzamide, N,5-dimethyl-2-(1-piperazinyl)-

Benzamide, N,5-dimethyl-2-(1-piperazinyl)-

Cat. No.: B15090459
M. Wt: 233.31 g/mol
InChI Key: CRWIIIYOCOMAOR-UHFFFAOYSA-N
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Description

Benzamide, N,5-dimethyl-2-(1-piperazinyl)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of benzamide, N,5-dimethyl-2-(1-piperazinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation are common techniques employed to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,5-dimethyl-2-(1-piperazinyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, Lewis acids, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

Benzamide, N,5-dimethyl-2-(1-piperazinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of benzamide, N,5-dimethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N,5-dimethyl-2-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-10-3-4-12(11(9-10)13(17)14-2)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17)

InChI Key

CRWIIIYOCOMAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C(=O)NC

Origin of Product

United States

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